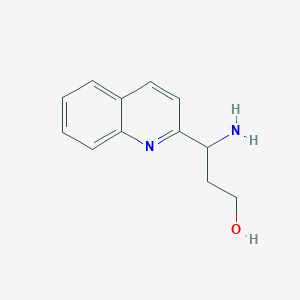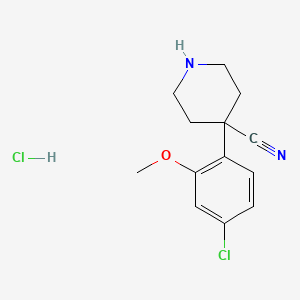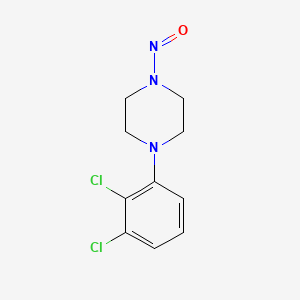
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C, to facilitate the cyclization process . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps in achieving a purity of over 99.5% with a yield of approximately 59.5% . This method is cost-effective and generates minimal waste, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter signaling pathways, which can have various physiological effects, particularly in the central nervous system.
Comparison with Similar Compounds
3-Chlorophenylpiperazine: Acts as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
Uniqueness: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H11Cl2N3O |
|---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |
InChI Key |
IBXYJRGCUQRECX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
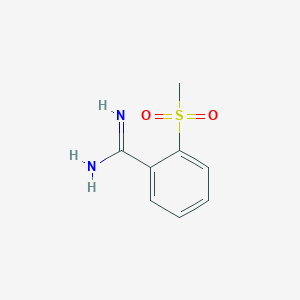



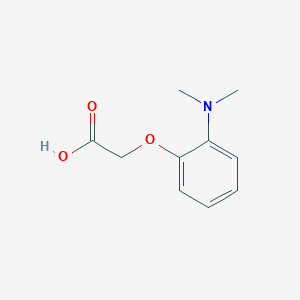


![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
